Home > Products > Building Blocks P6503 > 3-(1H-Pyrazol-4-yl)pyridine
3-(1H-Pyrazol-4-yl)pyridine - 879213-50-0

3-(1H-Pyrazol-4-yl)pyridine

Catalog Number: EVT-378705
CAS Number: 879213-50-0
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenyl-3-(1H-pyrazol-4-yl)pyridines

Compound Description: This class of compounds represents positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4 mAChR). [] PAMs enhance the activity of neurotransmitters by binding to an allosteric site on the receptor, distinct from the orthosteric site where the neurotransmitter binds. M4 mAChR is a promising drug target for various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.

Relevance: These compounds share the core structure of 3-(1H-Pyrazol-4-yl)pyridine with an additional phenyl group attached to the pyridine ring at the 2-position. This structural modification likely contributes to their activity as M4 mAChR PAMs. []

Compound Description: VU5350 acts as a potent and selective antagonist of activin receptor-like kinase 3 (ALK3), a type I bone morphogenetic protein (BMP) receptor. [] By inhibiting ALK3, VU5350 effectively blocks BMP signaling and promotes liver regeneration after partial hepatectomy.

Relevance: While sharing the 3-(1H-Pyrazol-4-yl)pyridine core, VU5350 incorporates this motif within a larger imidazo[1,2-a]pyridine scaffold. This structural expansion and the presence of a 7-(4-isopropoxyphenyl) substituent contribute to its specific ALK3 inhibitory activity. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound exhibits potent glycine transporter 1 (GlyT1) inhibitory activity, making it a potential therapeutic candidate for schizophrenia. [] GlyT1 regulates glycine levels in the synaptic cleft, and its inhibition is believed to enhance NMDA receptor function, offering therapeutic benefits in schizophrenia.

Relevance: This compound integrates the 3-(1H-Pyrazol-4-yl)pyridine motif within a more complex structure. The 3-(1H-Pyrazol-4-yl)pyridine moiety in this molecule is directly attached to a phenyl ring, which is further linked to a substituted piperidine ring and a pyridine carboxamide group. This complex architecture likely contributes to its potent and selective GlyT1 inhibitory activity. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description: This compound represents an analogue of TAS-116 (16e), a potent and selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. [] HSP90 is a molecular chaperone involved in the stabilization and activation of various oncoproteins; therefore, its inhibition holds promising anticancer potential.

Relevance: This compound shares a structural resemblance with 3-(1H-Pyrazol-4-yl)pyridine through its incorporation of a pyrazolo[3,4-b]pyridine scaffold. The 1-methyl-1H-pyrazol-4-yl group linked to the imidazole ring further highlights the structural similarity and potentially contributes to the compound's HSP90 inhibitory activity. []

4-Substituted-2-(1-butyl-1H-1,2,3-triazol-4-yl)-6-(1H-pyrazol-1-yl)pyridines

Compound Description: This class of compounds acts as “super hybrid tridentate ligands" when coordinated to Fe(II) ions. [] These complexes exhibit spin transitions at temperatures around or above room temperature, making them interesting for material science applications related to switchable materials.

Relevance: These ligands feature a 3-(1H-Pyrazol-4-yl)pyridine core with an additional 1-butyl-1H-1,2,3-triazol-4-yl group at the 2-position of the pyridine ring. This structural modification, along with various substituents at the 4-position of the pyridine ring, allows for the formation of tridentate complexes with Fe(II) ions, resulting in their unique spin transition properties. []

Overview

3-(1H-Pyrazol-4-yl)pyridine is a heterocyclic compound characterized by the presence of both a pyrazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. It belongs to a broader class of compounds known as pyrazolo[3,4-b]pyridines, which have been explored for various applications in drug design and development.

Source and Classification

3-(1H-Pyrazol-4-yl)pyridine can be classified as a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused with a pyrazole ring, specifically with the pyrazole moiety located at the 3-position of the pyridine. This classification is significant as it influences the compound's reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 3-(1H-Pyrazol-4-yl)pyridine can be achieved through various methods. One common approach involves the cyclization of 5-amino-1-phenylpyrazole with unsaturated carbonyl compounds in the presence of catalysts such as zirconium chloride. This method typically utilizes a solvent mixture of ethanol and dimethylformamide to facilitate reaction progress while maintaining a high yield of the desired product .

Technical Details

In one reported synthesis, 5-amino-1-phenylpyrazole is reacted with an appropriate unsaturated ketone under catalytic conditions. The reaction is conducted at elevated temperatures (around 95 °C) for an extended period (up to 16 hours), allowing for complete conversion to the target compound. The reaction mixture is then subjected to extraction and purification processes, including column chromatography, to isolate the final product .

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-Pyrazol-4-yl)pyridine features two fused rings: a five-membered pyrazole ring and a six-membered pyridine ring. The specific arrangement of atoms contributes to its unique chemical properties and biological activity.

Data

The molecular formula for 3-(1H-Pyrazol-4-yl)pyridine is C_8H_7N_3, with a molecular weight of approximately 147.16 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

3-(1H-Pyrazol-4-yl)pyridine can participate in various chemical reactions typical for heterocycles, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. These reactions are influenced by the electronic properties imparted by the nitrogen atoms in both rings.

Technical Details

For instance, electrophilic substitution reactions can occur at the pyridine nitrogen or at positions on the pyrazole ring, depending on substituents and reaction conditions. Additionally, this compound can serve as a precursor for synthesizing more complex pyrazolo[3,4-b]pyridine derivatives through further functionalization .

Mechanism of Action

Process

The biological activity of 3-(1H-Pyrazol-4-yl)pyridine is often attributed to its ability to interact with specific biological targets such as enzymes or receptors. The mechanism typically involves binding to active sites through hydrogen bonding or π-stacking interactions due to its aromatic nature.

Data

Studies have shown that derivatives of this compound exhibit significant inhibition against certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis or cancer .

Physical and Chemical Properties Analysis

Physical Properties

3-(1H-Pyrazol-4-yl)pyridine is typically a crystalline solid at room temperature with moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide. Its melting point varies based on purity but generally falls within a range indicative of stable crystalline structures.

Chemical Properties

Chemically, this compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows it to engage in diverse chemical transformations, making it valuable for synthetic chemistry applications .

Applications

Scientific Uses

The primary applications of 3-(1H-Pyrazol-4-yl)pyridine lie in medicinal chemistry and drug development. Its derivatives have been explored for their potential as anti-inflammatory agents, antimicrobial agents, and inhibitors of various biological pathways involved in disease processes. Additionally, this compound serves as an important building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals .

Introduction to 3-(1H-Pyrazol-4-yl)pyridine in Modern Heterocyclic Chemistry

Nomenclature and Structural Isomerism in Pyrazolo-Pyridine Systems

Systematically named as 3-(1H-pyrazol-4-yl)pyridine (IUPAC), this scaffold exhibits complex isomerism due to:

  • Tautomeric Equilibria: The pyrazole ring exists in dynamic equilibrium between 1H- (thermodynamically favored) and 2H-tautomers, with computational studies confirming a ~37 kJ/mol energy preference for the 1H-form due to aromatic stabilization in both rings (Figure 1) [4] .
  • Regiochemical Complexity: Substituent positioning significantly alters properties. C3-methylation shifts electron density (measured via Hammett constants), while N1-substitution blocks undesired tautomerism, enhancing metabolic stability [8].
  • Ring Fusion Ambiguities: Among five possible pyrazolo-pyridine isomers, the [3,4-b] configuration predominates in drug discovery (85% of reported compounds) due to superior synthetic accessibility and target complementarity [4].

Table 1: Prevalence of Substituents in 1H-Pyrazolo[3,4-b]pyridines

PositionMost Common SubstituentPrevalence (%)Impact on Properties
N1Methyl31.8%Blocks tautomerism, ↑ lipophilicity
C3Hydrogen/Methyl77.6% (combined)Methyl enhances bioactivity in kinase inhibitors
C4-C6Variable aryl/heteroaryl15-20% functionalizedDictates target selectivity and potency

Synthetic routes exploit regioselective cross-coupling (e.g., Suzuki-Miyaura) at C4-pyrazole and C2/C4-pyridine, though competing reactions can yield [3,4-c] isomers requiring meticulous chromatography [8].

Historical Evolution of Pyrazole-Pyridine Hybrid Scaffolds in Medicinal Chemistry

The scaffold’s medicinal journey features key milestones:

  • Early Exploration (1908–2000s): Ortoleva’s 1908 synthesis of the first 1H-pyrazolo[3,4-b]pyridine initiated limited exploration. Interest surged in the 1990s when screening revealed unexpected M4 mAChR affinity in pyrazolyl-pyridines [1] [4].
  • Breakthrough Allosteric Modulators (2010s): Eli Lilly’s LY2033298 (2010) demonstrated unprecedented M4 PAM activity but suffered poor brain penetration. Vanderbilt’s ML253 (2013) and VU0467154 (2017) improved selectivity yet exhibited species-specific efficacy (10-fold potency drop in rodents vs. humans) [2] [6].
  • Clinical Translation (2020s): Merck’s MK-6884 (2020) overcame prior liabilities with balanced CNS penetration (brain Kp = 0.8) and became the first PET tracer for M4 imaging in primates. Concurrently, JNK inhibitors like compound 11e (2023) exploited the scaffold’s ATP-competitive binding in oncology [6] [9].

Table 2: Evolution of Key Pyrazol-4-yl-Pyridine Therapeutics

Compound (Year)Primary TargetKey AdvancementLimitations Overcome
LY2033298 (2010)M4 mAChR PAMFirst selective M4 modulatorPoor brain penetration, chemical instability
VU0467154 (2017)M4 mAChR PAMImproved CNS exposureSpecies variability (rodent vs. human)
MK-6884 (2020)M4 PET ligandQuantified receptor occupancyP-glycoprotein efflux, bioavailability
JNK inhibitor 11e (2023)JNK1 (IC50 = 4.2 nM)Kinase isoform selectivityOff-target toxicity in earlier JNK inhibitors

Persistent challenges include mitigating P-glycoprotein efflux (e.g., via logD optimization ≈2–3) and resolving species-specific pharmacology through cryo-EM structural insights [1] [6].

Role as a Privileged Pharmacophore in Targeted Drug Discovery

This scaffold demonstrates remarkable versatility across target classes:

  • CNS Disorders: M4 PAMs like VU0467485 (WO2017112556) potentiate acetylcholine responses with 100-fold selectivity over M1/M5. Critical interactions include:
  • Pyridine nitrogen hydrogen-bonding with Tyr113
  • 2-Cyanopyridine group occupying an allosteric subpocket
  • Pyrazole N1-alkylation (e.g., methylcyclopentyl) blocking Pgp recognition [1] [6].
  • Oncology: JNK inhibitors incorporate 2-aminopyridine at C4 to anchor Met149 (hinge region), while 3-hydroxyphenyl at C3 enhances hydrophobic pocket occupancy. Compound 11e achieves JNK1 IC50 = 4.2 nM via bidentate H-bonding [9].
  • TGF-β/Activin Signaling: 2-Aryl substitutions (e.g., pyridin-3-yl) enable hydrophobic stacking with TGFβR1 kinase domain, suppressing SMAD phosphorylation [3].

Table 3: Receptor Targeting via Strategic Substitution

Target ClassOptimal SubstituentsKey InteractionsTherapeutic Application
M4 mAChR PAMs- 2-Cyanopyridine - N1-(methylcyclopentyl)methyl- H-bond with Tyr113 - Allosteric pocket occupancySchizophrenia, cognitive disorders
JNK inhibitors- C3: 3-Hydroxyphenyl - C4: 2-Aminopyridine- Bidentate H-bond (hinge) - Hydrophobic region I fillingLeukemia, solid tumors
TGFβR1 inhibitors- 2-Pyridin-3-yl - Pyrazol-4-yl boronic esters- Kinase domain stacking - Chelation of catalytic residuesFibrosis, metastatic cancer

Structural biology reveals how modifications tune activity:

  • Allosteric vs. Orthosteric Binding: M4 PAMs like VU0467485 bind extracellular vestibules, inducing conformational shifts that enhance acetylcholine affinity without competing at the orthosteric site [6].
  • Kinase Selectivity: N1-tert-butyl in JNK inhibitors sterically clashes with JNK2/3 (Leu144), conferring 15-fold JNK1 selectivity [9].

Properties

CAS Number

879213-50-0

Product Name

3-(1H-Pyrazol-4-yl)pyridine

IUPAC Name

3-(1H-pyrazol-4-yl)pyridine

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h1-6H,(H,10,11)

InChI Key

KFDSXKNTZIGCHU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CNN=C2

Canonical SMILES

C1=CC(=CN=C1)C2=CNN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.